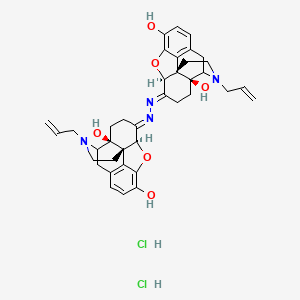

Naloxonazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naloxonazine dihydrochloride is a potent, irreversible μ-opioid receptor antagonist. It is known for its ability to form spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by the latter . This compound has significant implications in the field of opioid receptor research and has been studied for its potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Naloxonazin-Dihydrochlorid wird durch die Reaktion von Naloxon mit Hydrazin in einem sauren Medium synthetisiert. Die Reaktion beinhaltet die Bildung einer Hydrazon-Verknüpfung zwischen zwei Naloxon-Molekülen . Die Reaktionsbedingungen umfassen typischerweise:

Reaktanten: Naloxon und Hydrazin

Lösungsmittel: Saures Medium (z. B. Salzsäure)

Temperatur: Raumtemperatur bis leicht erhöhte Temperaturen

Zeit: Mehrere Stunden, um eine vollständige Reaktion sicherzustellen

Industrielle Produktionsverfahren

Die industrielle Produktion von Naloxonazin-Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Reaktanten: Große Mengen an Naloxon und Hydrazin

Kontrollierte Umgebung: Aufrechterhaltung saurer Bedingungen und Temperaturkontrolle

Reinigung: Kristallisation und Filtration, um reines Naloxonazin-Dihydrochlorid zu erhalten

Analyse Chemischer Reaktionen

Arten von Reaktionen

Naloxonazin-Dihydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydrazon-Verknüpfung verändern.

Substitution: Substitutionsreaktionen können am Morphinan-Skelett auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid

Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel

Hauptsächlich gebildete Produkte

Oxidierte Derivate: Verschiedene oxidierte Formen von Naloxonazin

Reduzierte Derivate: Modifizierte Hydrazon-Verknüpfungen

Substituierte Verbindungen: Halogenierte oder alkylierte Naloxonazin-Derivate

Wissenschaftliche Forschungsanwendungen

Naloxonazin-Dihydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorbindung.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Opioidabhängigkeit und Schmerzbehandlung.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Standard in der Qualitätskontrolle verwendet.

Wirkmechanismus

Naloxonazin-Dihydrochlorid entfaltet seine Wirkung, indem es irreversibel an den μ-Opioid-Rezeptor bindet. Diese Bindung verhindert die Aktivierung des Rezeptors durch Opioidagonisten und blockiert so deren Wirkung . Die molekularen Ziele umfassen den μ-Opioid-Rezeptor, und die beteiligten Pfade hängen mit der Opioidrezeptorsignalisierung und der Modulation der Neurotransmitterfreisetzung zusammen.

Wirkmechanismus

Naloxonazine dihydrochloride exerts its effects by irreversibly binding to the μ-opioid receptor. This binding prevents the activation of the receptor by opioid agonists, thereby blocking their effects . The molecular targets include the μ-opioid receptor, and the pathways involved are related to opioid receptor signaling and modulation of neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Naloxon-Hydrochlorid: Ein reversibler μ-Opioid-Rezeptor-Antagonist.

Naltrexon-Hydrochlorid: Ein weiterer reversibler μ-Opioid-Rezeptor-Antagonist, der in der Suchtbehandlung eingesetzt wird.

Naltriben-Methansulfonat: Ein selektiver δ-Opioid-Rezeptor-Antagonist.

Einzigartigkeit

Naloxonazin-Dihydrochlorid ist einzigartig aufgrund seiner irreversiblen Bindung an den μ-Opioid-Rezeptor, was es von anderen ähnlichen Verbindungen unterscheidet, die typischerweise eine reversible Bindung aufweisen. Diese irreversible Bindung macht es zu einem wertvollen Werkzeug bei der Untersuchung von Langzeiteffekten auf Opioidrezeptoren und potenziellen therapeutischen Anwendungen bei Erkrankungen, die eine anhaltende Rezeptorblockade erfordern.

Eigenschaften

Molekularformel |

C38H44Cl2N4O6 |

|---|---|

Molekulargewicht |

723.7 g/mol |

IUPAC-Name |

(4aS,7E,7aS,12bS)-7-[(E)-[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |

InChI |

InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27?,28?,33-,34-,35+,36+,37-,38-;;/m1../s1 |

InChI-Schlüssel |

VIAIHLLKDJKEKM-HOQHGZPCSA-N |

SMILES |

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |

Isomerische SMILES |

C=CCN1C2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@@H]4/C(=N/N=C\6/[C@H]7OC8=C(C=CC9=C8[C@]72[C@](C(C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O.Cl.Cl |

Kanonische SMILES |

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.